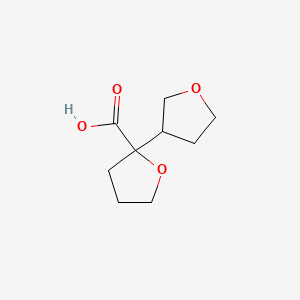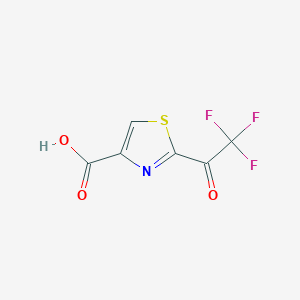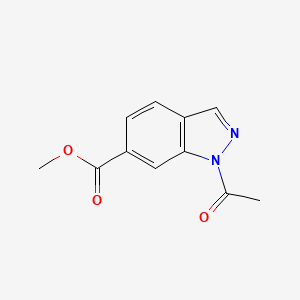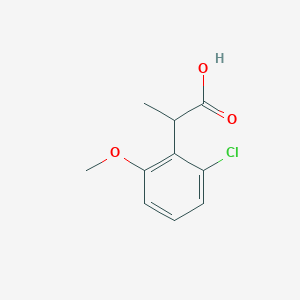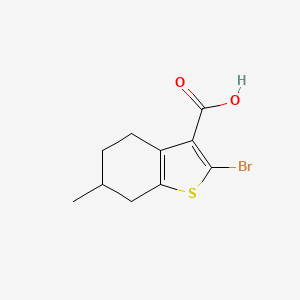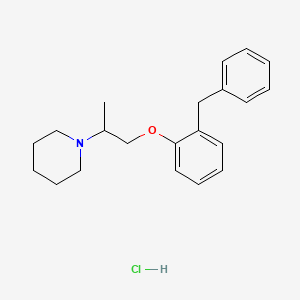
1-((1-(2-Benzylphenoxy)methyl)ethyl)piperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1-(2-Benzylphenoxy)methyl)ethyl)piperidine hydrochloride is a chemical compound with a complex structure that includes a piperidine ring, a benzyl group, and a phenoxy moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-(2-Benzylphenoxy)methyl)ethyl)piperidine hydrochloride typically involves multiple steps. One common method includes the reaction of 2-benzylphenol with an appropriate alkylating agent to form the benzylphenoxy intermediate. This intermediate is then reacted with a piperidine derivative under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in scaling up the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-((1-(2-Benzylphenoxy)methyl)ethyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or alcohols .
Wissenschaftliche Forschungsanwendungen
1-((1-(2-Benzylphenoxy)methyl)ethyl)piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be used in studies involving receptor binding and enzyme inhibition.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-((1-(2-Benzylphenoxy)methyl)ethyl)piperidine hydrochloride involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
- 1-((1-(2-Benzhydryloxy)methyl)ethyl)piperidine hydrochloride
- 4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamides
Comparison: 1-((1-(2-Benzylphenoxy)methyl)ethyl)piperidine hydrochloride is unique due to its specific structural features, such as the benzylphenoxy moiety. This uniqueness can result in different biological activities and applications compared to similar compounds. For example, the presence of the benzyl group may enhance its binding affinity to certain receptors or enzymes .
Eigenschaften
CAS-Nummer |
13259-72-8 |
|---|---|
Molekularformel |
C21H28ClNO |
Molekulargewicht |
345.9 g/mol |
IUPAC-Name |
1-[1-(2-benzylphenoxy)propan-2-yl]piperidine;hydrochloride |
InChI |
InChI=1S/C21H27NO.ClH/c1-18(22-14-8-3-9-15-22)17-23-21-13-7-6-12-20(21)16-19-10-4-2-5-11-19;/h2,4-7,10-13,18H,3,8-9,14-17H2,1H3;1H |
InChI-Schlüssel |
NXKJYDJQOMSYNM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COC1=CC=CC=C1CC2=CC=CC=C2)N3CCCCC3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


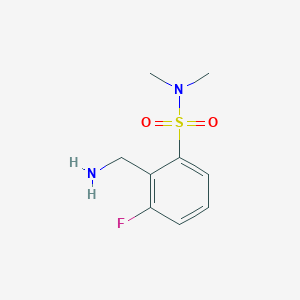


![1-(2-methoxyphenyl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B13071556.png)
